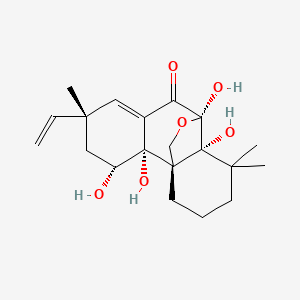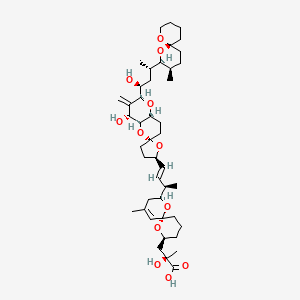
Isopestacin
Übersicht
Beschreibung
Isopestacin is an isobenzofuranone obtained from the endophytic fungus Pestalotiopsis microspora . It’s unique among isobenzofuranones for having a substituted benzene ring attached at the C-3 position of the furanone ring .
Molecular Structure Analysis
While the exact molecular structure of Isopestacin is not explicitly mentioned in the search results, it is known that Isopestacin is an isobenzofuranone with a substituted benzene ring attached at the C-3 position of the furanone ring .
Wissenschaftliche Forschungsanwendungen
Antifungal and Antioxidant Activities
Isopestacin, derived from the endophytic fungus Pestalotiopsis microspora, exhibits both antifungal and antioxidant activities. It is unique among isobenzofuranones for having a substituted benzene ring at the C-3 position of the furanone ring. Its antifungal properties and ability to scavenge superoxide and hydroxyl free radicals have been confirmed through various studies, emphasizing its potential in biomedical applications (Strobel et al., 2002).
Synthesis and Chemical Properties
Research into isopestacin also includes efforts in its chemical synthesis. A study detailed the regiospecific synthesis of isopestacin, highlighting methods in organic chemistry that can be used for producing this compound in a laboratory setting. This is crucial for further biomedical research and potential pharmaceutical applications (Mal, Pahari, & De, 2007).
Bioactive Products from Endophytes
Isopestacin is also significant in the context of bio-prospecting and studying bioactive products from rainforest endophytes. Endophytic microorganisms, like the one producing isopestacin, are a rich source of novel chemical compounds with potential therapeutic applications. This area of research has implications for treating various human health issues, including those caused by drug-resistant pathogens and certain cancers (Strobel, 2002).
Zukünftige Richtungen
Endophytic fungi like Pestalotiopsis microspora, which produce Isopestacin, are seen as promising sources of bioactive natural products . The potential of these fungi for drug discovery is being increasingly recognized, and they could play a significant role in the development of new therapeutic agents in the future .
Eigenschaften
IUPAC Name |
3-(2,6-dihydroxyphenyl)-7-hydroxy-5-methyl-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-7-5-8-12(11(18)6-7)15(19)20-14(8)13-9(16)3-2-4-10(13)17/h2-6,14,16-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNRJZYZYVZLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)OC2C3=C(C=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437768 | |
| Record name | 3-(2,6-dihydroxyphenyl)-7-hydroxy-5-methyl-3H-2-benzofuran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopestacin | |
CAS RN |
479350-63-5 | |
| Record name | 3-(2,6-dihydroxyphenyl)-7-hydroxy-5-methyl-3H-2-benzofuran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



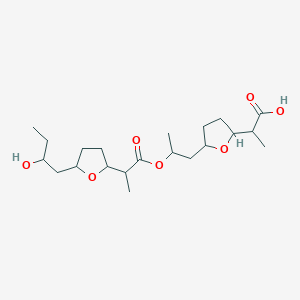
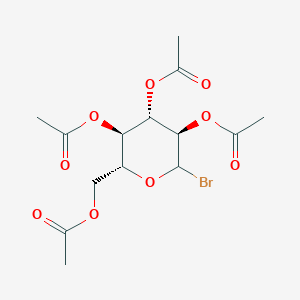
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1244789.png)

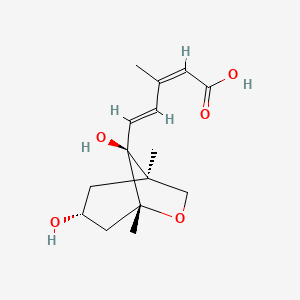

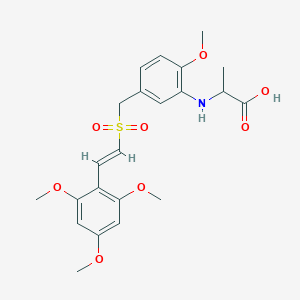
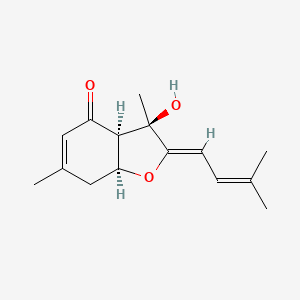

![N,N-Diethyl-N'-[(8alpha)-1-ethyl-6-methylergolin-8-yl]sulfamide](/img/structure/B1244803.png)

